molecular formula C29H33N7O B11181101 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11181101
M. Wt: 495.6 g/mol
InChI Key: RLNFNHHQWFZGSK-UHFFFAOYSA-N
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Description

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with 4-(diphenylmethyl)piperazine.

    Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate product with 4-ethoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research:

    Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H33N7O

Molecular Weight

495.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H33N7O/c1-2-37-25-15-13-24(14-16-25)31-29-33-26(32-28(30)34-29)21-35-17-19-36(20-18-35)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,27H,2,17-21H2,1H3,(H3,30,31,32,33,34)

InChI Key

RLNFNHHQWFZGSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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